Methionine sulfoximine
Overview
Description
Methionine sulfoximine (MSO), also known as MetSox, is an irreversible glutamine synthetase inhibitor . It is the sulfoximine derivative of methionine with convulsant effects . MSO is composed of two different diastereomers, which are L-S-Methionine sulfoximine and L-R-Methionine sulfoximine . These affect the longevity of the model mouse for Lou Gehrig’s disease .
Synthesis Analysis
Sulfoximines such as MSO are emerging moieties for medicinal and biological chemistry . A straightforward means of late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines has been described . This process also includes chemoselective subsequent elaboration, most notably by copper (II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .Molecular Structure Analysis
The molecular formula of MSO is C5H12N2O3S . The IUPAC name is 2-amino-4-(methylsulfonimidoyl)butanoic acid . The InChI is InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) .Chemical Reactions Analysis
MSO is involved in various chemical reactions. For instance, it undergoes late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines . This process also includes chemoselective subsequent elaboration, most notably by copper (II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .Physical And Chemical Properties Analysis
MSO is a non-proteinogenic alpha-amino acid that is the sulfoximine derivative of methionine . It is a methionine derivative, a sulfoximide, and a non-proteinogenic alpha-amino acid .Scientific Research Applications
1. Inhibition of Glutathione Synthesis
Methionine sulfoximine (MSO) has been studied for its ability to inhibit glutathione synthesis. This property makes it a valuable tool for experimental systems aiming to understand the role of glutathione in various biological processes. Griffith and Meister (1979) found that MSO is less effective than its analog, buthionine sulfoximine, in inhibiting gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis (Griffith & Meister, 1979).
2. Induction of Seizures in Animal Models
MSO is known to induce tonic-clonic seizures in animals, resembling forms of human epilepsy. Cloix et al. (2010) conducted a study to select mouse lines based on their latency to MSO-dependent seizures. This research provides insights into the genetic basis of susceptibility to seizures and can aid in understanding human epileptic disorders (Cloix et al., 2010).
3. Potential Therapeutic Benefits
MSO shows therapeutic potential in various diseases. Brusilow and Peters (2017) highlighted its benefits in animal models for diseases like hepatic encephalopathy, amyotrophic lateral sclerosis (ALS), stroke, and immune response-related conditions. They argue for considering MSO in drug development for these diseases (Brusilow & Peters, 2017).
4. Effects on Carbohydrate Metabolism
Hélary-Bernard et al. (2000) investigated the impact of MSO on carbohydrate anabolism and related gene expression in the rodent brain. Their findings suggest that MSO enhances energy carbohydrate synthesis in the brain, potentially affecting glucose synthesis genes (Hélary-Bernard et al., 2000).
5. Reduction of Brain Infarct Volume
MSO has been observed to reduce cortical infarct size in rats after middle cerebral artery occlusion, suggesting a protective effect in stroke models. Swanson et al. (1990) propose that MSO's inhibition of glutamine synthetase and its effect on brain glycogen stores may underlie this neuroprotective mechanism (Swanson et al., 1990).
6. Molecular and Biochemical Studies
Cooper et al. (1976) conducted biochemical studies to understand the enzymatic reactions involving MSO, providing detailed insights into its chemical behavior and potential interactions in biological systems (Cooper, Stephani, & Meister, 1976).
Safety And Hazards
When handling MSO, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Sulfoximines such as MSO have recently received significant interest as bioactive agents . The sulfoximine group is often considered a tetrahedral transition-state mimetic in enzyme inhibition, and synthetic methods targeting small-molecule sulfoximines have been developed, especially in recent years . The development of strategies for direct and selective preparation of NH-sulfoximines, even in enantioenriched form or by using sustainable approaches and continuous flow synthesis, are reported . Transformations of sulfoximines by N−S, N−P, N−C bond forming processes and cyclization reactions are also covered .
properties
IUPAC Name |
2-amino-4-(methylsulfonimidoyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031266 | |
Record name | Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Methionine sulfoximine | |
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Product Name |
Methionine sulfoximine | |
CAS RN |
1982-67-8 | |
Record name | Methionine sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1982-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methionine sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982678 | |
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Record name | Methionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-(S-methylsulphonimidoyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.224 | |
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Record name | Methionine sulfoximine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029430 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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